molecular formula C7H13NO3 B1611178 (+)-N-Formyl-D-tert-leucine CAS No. 92571-59-0

(+)-N-Formyl-D-tert-leucine

Cat. No.: B1611178
CAS No.: 92571-59-0
M. Wt: 159.18 g/mol
InChI Key: WVCGTXBZDLZEDU-YFKPBYRVSA-N
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Description

(+)-N-Formyl-D-tert-leucine is a chiral amino acid derivative with a formyl group attached to the nitrogen atom

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (+)-N-Formyl-D-tert-leucine typically involves the formylation of D-tert-leucine. One common method is the reaction of D-tert-leucine with formic acid in the presence of a dehydrating agent such as dicyclohexylcarbodiimide (DCC). The reaction is carried out under mild conditions to prevent racemization and to ensure the retention of the chiral center.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as crystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions: (+)-N-Formyl-D-tert-leucine can undergo various chemical reactions, including:

    Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: The formyl group can be reduced to a primary amine using reducing agents like lithium aluminum hydride (LiAlH4).

    Substitution: The formyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate (KMnO4) in an acidic medium.

    Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.

    Substitution: Nucleophiles such as amines or alcohols under basic conditions.

Major Products Formed:

    Oxidation: D-tert-leucine carboxylic acid.

    Reduction: D-tert-leucine primary amine.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

(+)-N-Formyl-D-tert-leucine has several applications in scientific research, including:

    Chemistry: Used as a chiral building block in the synthesis of complex organic molecules.

    Biology: Studied for its potential role in protein folding and stability.

    Medicine: Investigated for its potential as a precursor in the synthesis of pharmaceuticals.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (+)-N-Formyl-D-tert-leucine involves its interaction with specific molecular targets. The formyl group can participate in hydrogen bonding and other non-covalent interactions, influencing the compound’s binding affinity and specificity. The chiral center of the molecule also plays a crucial role in its biological activity, as it can interact with chiral receptors and enzymes in a stereospecific manner.

Comparison with Similar Compounds

  • (+)-N-Formyl-L-leucine
  • (+)-N-Formyl-D-valine
  • (+)-N-Formyl-L-valine

This detailed article provides a comprehensive overview of (+)-N-Formyl-D-tert-leucine, covering its introduction, preparation methods, chemical reactions, scientific research applications, mechanism of action, and comparison with similar compounds

Properties

IUPAC Name

(2R)-2-formamido-3,3-dimethylbutanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H13NO3/c1-7(2,3)5(6(10)11)8-4-9/h4-5H,1-3H3,(H,8,9)(H,10,11)/t5-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WVCGTXBZDLZEDU-YFKPBYRVSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C(C(=O)O)NC=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)[C@H](C(=O)O)NC=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H13NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90538468
Record name N-Formyl-3-methyl-D-valine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90538468
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

159.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

92571-59-0
Record name N-Formyl-3-methyl-D-valine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90538468
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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